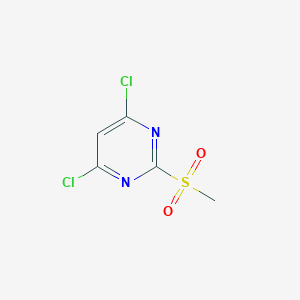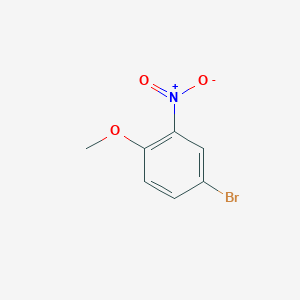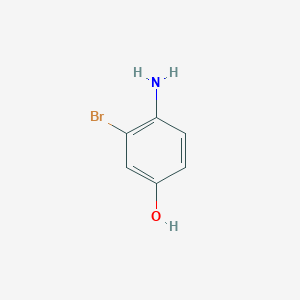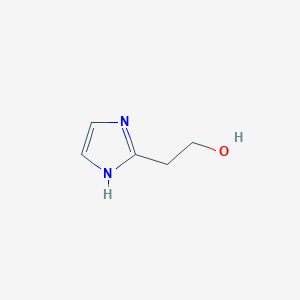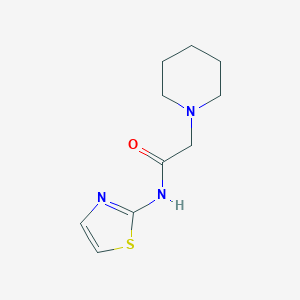
1-Piperidineacetamide, N-2-thiazolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidineacetamide, N-2-thiazolyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mechanism Of Action
The mechanism of action of 1-Piperidineacetamide, N-2-thiazolyl- involves the inhibition of various enzymes and metabolic pathways in microorganisms. This compound has been found to inhibit the growth of bacteria by targeting the cell wall synthesis and disrupting the bacterial membrane. In addition, it also inhibits the synthesis of nucleic acids in microorganisms, which further contributes to its antimicrobial activity.
Biochemical And Physiological Effects
1-Piperidineacetamide, N-2-thiazolyl- has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. In addition, it also exhibits anti-inflammatory and antioxidant properties, which make it useful for the treatment of various inflammatory and oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
1-Piperidineacetamide, N-2-thiazolyl- has several advantages for laboratory experiments. It is easy to synthesize and has high purity, which makes it suitable for various biological assays. However, it also has some limitations, such as its limited solubility in water, which can affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research on 1-Piperidineacetamide, N-2-thiazolyl-. One of the potential areas of research is the development of new drugs based on this compound for the treatment of various microbial infections. Another potential area of research is the exploration of its anticancer properties and the development of new cancer therapies based on this compound. Additionally, the investigation of its anti-inflammatory and antioxidant properties and their potential applications in the treatment of various diseases is also a promising area of research.
Conclusion:
In conclusion, 1-Piperidineacetamide, N-2-thiazolyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. There are several future directions for research on this compound, and it holds great promise for the development of new drugs and therapies for various diseases.
Synthesis Methods
1-Piperidineacetamide, N-2-thiazolyl- is synthesized using a multistep process that involves the reaction of piperidine with acetic anhydride to form piperidine acetate. The piperidine acetate is then reacted with thioamide to form the final product, 1-Piperidineacetamide, N-2-thiazolyl-. This synthesis method has been optimized to ensure high yields and purity of the final product.
Scientific Research Applications
1-Piperidineacetamide, N-2-thiazolyl- has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit potent antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs.
properties
CAS RN |
66157-54-8 |
|---|---|
Product Name |
1-Piperidineacetamide, N-2-thiazolyl- |
Molecular Formula |
C10H15N3OS |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
2-piperidin-1-yl-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C10H15N3OS/c14-9(12-10-11-4-7-15-10)8-13-5-2-1-3-6-13/h4,7H,1-3,5-6,8H2,(H,11,12,14) |
InChI Key |
NZINZCOSGXIWIO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC(=O)NC2=NC=CS2 |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Pyridin-2-ylmethyl)amino]butan-1-ol](/img/structure/B183239.png)
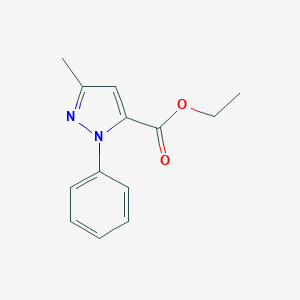
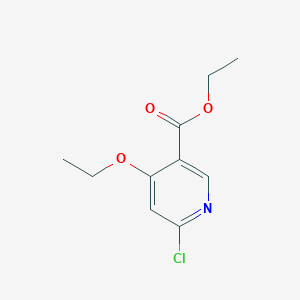
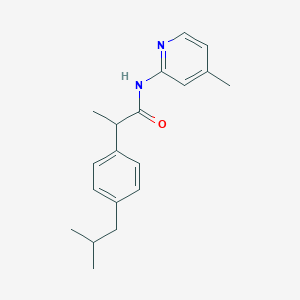
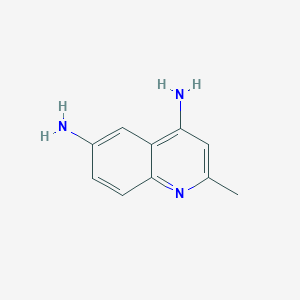
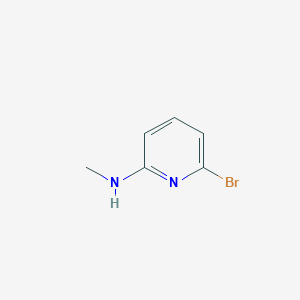
![7-Chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine](/img/structure/B183248.png)
